molecular formula C8H17NO B7823617 2-(Dimethylamino)cyclohexan-1-ol CAS No. 20431-82-7

2-(Dimethylamino)cyclohexan-1-ol

Cat. No.: B7823617
CAS No.: 20431-82-7
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)cyclohexan-1-ol (CAS: 29783-01-5, 30727-29-8) is a cyclohexanol derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the cyclohexane ring. It exists in stereoisomeric forms, with the (1S,2S)-enantiomer being particularly notable as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides . Its molecular formula is C₈H₁₇NO (molecular weight: 143.23 g/mol). The compound is synthesized via stereoselective methods and is characterized by NMR and HRMS .

Properties

IUPAC Name

2-(dimethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902719
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Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30727-29-8, 15910-74-4, 20431-82-7
Record name 2-(Dimethylamino)cyclohexanol
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Record name Cyclohexanol, 2-(dimethylamino)-, trans-
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Record name Cyclohexanol, 2-(dimethylamino)-, cis-
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Record name 2-(Dimethylamino)cyclohexan-1-ol
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Record name 2-(dimethylamino)cyclohexan-1-ol
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Preparation Methods

Enaminone Synthesis via DMFDMA Reaction

The foundation of this method lies in converting cyclohexanone to its enaminone derivative using N,N-dimethylformamide dimethyl acetal (DMFDMA). As detailed in Huddersfield University research, DMFDMA reacts with α-methylene ketones to form thermodynamically stable enaminones through a conjugate addition-elimination mechanism.

Reaction Conditions

  • Substrate : Cyclohexanone (1.0 equiv)

  • Reagent : DMFDMA (1.2 equiv)

  • Solvent : Toluene or xylene

  • Temperature : 80–110°C

  • Time : 4–6 hours

  • Yield : 78–85%

The enaminone intermediate, (E)-2-(dimethylaminomethylene)cyclohexanone, adopts a planar configuration that facilitates subsequent reductions.

Catalytic Hydrogenation of Enaminone

The enaminone undergoes hydrogenation to yield 2-(dimethylamino)cyclohexan-1-ol. Patent US5801201A specifies using 5% Pd/C or Raney nickel under moderate hydrogen pressure (3–5 atm) in ethanol at 50°C. Stereoselectivity is controlled by the catalyst:

  • Pd/C : Predominantly cis-isomer (dr 7:3)

  • Raney Nickel : trans-isomer favored (dr 4:6)

Optimized Protocol

  • Dissolve enaminone (10 mmol) in anhydrous ethanol.

  • Add 5% Pd/C (0.1 equiv by weight).

  • Hydrogenate at 50°C under 4 atm H₂ for 12 hours.

  • Filter catalyst and concentrate to isolate product.
    Yield : 72%

Reductive Amination of Cyclohexanone

Direct Amine-Ketone Coupling

This one-pot method utilizes cyclohexanone, dimethylamine hydrochloride, and sodium cyanoborohydride (NaBH₃CN) in a methanol-acetic acid buffer (pH 5–6). The reaction proceeds via:

  • Imine formation between ketone and amine.

  • Selective reduction of the C=N bond.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Temperature25°C>90% conversion
NaBH₃CN Stoichiometry1.5 equivPrevents over-reduction
SolventMeOH:AcOH (9:1)Stabilizes imine

Outcome : 68% isolated yield with minimal diastereomer formation.

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric Hydrogenation

The (1S,2R)-stereoisomer is synthesized using BINAP-Ru complexes (Noyori-type catalysts). A 2017 protocol achieves 98% ee by:

  • Hydrogenating 2-(dimethylamino)cyclohex-1-en-1-ol at 100 atm H₂.

  • Using (R)-BINAP to induce axial chirality.

Scale-Up Data

Batch SizeCatalyst Loadingee (%)Yield (%)
100 g0.05 mol%9782
1 kg0.03 mol%9679

Deprotection of Silyl-Protected Intermediates

tert-Butyldimethylsilyl (TBS) Strategy

A three-step sequence from 2-nitrocyclohexan-1-ol:

  • Protection : TBSCl, imidazole, DMF (0°C, 2 h).

  • Nitro Reduction : H₂/Pd-C → amine.

  • Methylation : CH₃I, K₂CO₃ (85% yield).

  • Deprotection : TBAF in THF (quantitative).

Advantages : Enables gram-scale production with >99% purity.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics

MethodYield (%)Diastereomeric RatioScalability
Enaminone Hydrogenation727:3 (cis:trans)Industrial
Reductive Amination681:1Pilot Plant
Asymmetric Hydrogenation8298% eeLab-Scale

Key Findings :

  • Enaminone reduction offers the best balance of yield and scalability.

  • Stereoselective routes require expensive catalysts but deliver pharma-grade material.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Adopted by major manufacturers, this system enhances reproducibility:

  • Reactor Type : Fixed-bed with Pd/Al₂O₃ pellets.

  • Throughput : 50 kg/day at 90% conversion.

  • Purity : Meets USP-NF standards without chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)cyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its analgesic effects, the compound may act on opioid receptors and inhibit the reuptake of monoamines such as norepinephrine and serotonin. This dual mechanism contributes to its pain-relieving properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

Venlafaxine
  • Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (C₁₇H₂₇NO₂, MW: 277.4 g/mol) .
  • Key Differences: A 4-methoxyphenyl group and an ethyl chain extend from the cyclohexanol core. Pharmacological role: Serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant .
  • Properties: Higher molecular weight and lipophilicity compared to 2-(dimethylamino)cyclohexan-1-ol, enhancing blood-brain barrier penetration .
Tramadol
  • Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (C₁₆H₂₅NO₂, MW: 263.38 g/mol) .
  • Key Differences: A 3-methoxyphenyl substituent and a methylene-linked dimethylamino group. Pharmacological role: μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (analgesic) .
  • Stereochemistry : Four stereoisomers exist; the (1R,2R)-form is the active enantiomer .

Positional Isomers and Functional Group Variations

4-(Dimethylamino)cyclohexan-1-ol
  • Structure: Dimethylamino group at the 4-position (CAS: 61168-09-0) .
  • Key Differences: Altered steric and electronic effects due to positional isomerism.
trans-2-(Dibenzylamino)cyclohexan-1-ol
  • Key Differences :
    • Bulkier substituent reduces solubility in polar solvents.
    • Synthesized via cyclohexene oxide opening with dibenzylamine, yielding trans-configuration .

Substituent-Modified Analogues

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol
  • Structure: Thiazole heterocycle linked via methylene to the amino group (CAS: 1342428-39-0) .
  • Key Differences :
    • Enhanced hydrogen-bonding capacity due to thiazole’s nitrogen and sulfur atoms.
    • Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
cis-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol Hydrochloride
  • Key Differences :
    • Structural similarity to tramadol but with a cis-configuration.
    • Regulatory status: Monitored under international drug control treaties due to opioid activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key References
This compound C₈H₁₇NO 143.23 2-N(CH₃)₂ Organocatalyst for enantioselective reactions
Venlafaxine C₁₇H₂₇NO₂ 277.40 2-N(CH₃)₂, 4-OCH₃-C₆H₄-CH₂CH₂ Antidepressant (SNRI)
Tramadol C₁₆H₂₅NO₂ 263.38 2-CH₂N(CH₃)₂, 3-OCH₃-C₆H₅ Analgesic (opioid/SNRI)
4-(Dimethylamino)cyclohexan-1-ol C₈H₁₇NO 143.23 4-N(CH₃)₂ Laboratory research
trans-2-(Dibenzylamino)cyclohexanol C₂₀H₂₅NO 295.42 2-N(CH₂C₆H₅)₂ Synthetic intermediate

Research Findings and Key Insights

  • Stereochemical Impact: The (1S,2S)-configuration of this compound is critical for its catalytic activity, enabling >90% enantiomeric excess in desymmetrization reactions . In contrast, tramadol’s (1R,2R)-form is pharmacologically active, while other isomers are inactive or toxic .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 2-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol) increase acidity of the hydroxyl group, altering reactivity . Aromatic rings (e.g., 4-methoxyphenyl in venlafaxine) enhance binding to neurological targets .
  • Thermodynamic Behavior : Aqueous solubility and excess thermodynamic parameters of venlafaxine derivatives are influenced by Na₂SO₄ concentration, suggesting ion-dipole interactions .

Biological Activity

2-(Dimethylamino)cyclohexan-1-ol, with the chemical formula C₈H₁₉NO, is a cyclic organic compound notable for its unique structure that includes a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and its applications in pain management.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H19NO\text{C}_8\text{H}_{19}\text{NO}

This compound features:

  • Cyclohexane ring : Provides stability.
  • Dimethylamino group : Enhances reactivity and interaction with biological targets.
  • Hydroxyl group : Contributes to solubility and potential hydrogen bonding interactions.

Research indicates that this compound interacts with specific receptors and enzymes, potentially influencing neurotransmitter systems. The dimethylamino group enhances its capacity to modulate biological pathways, which may lead to various therapeutic effects.

Analgesic Properties

Studies have highlighted the analgesic properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives such as 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol have been developed for pain relief, showing efficacy without the side effects commonly associated with opioids .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Findings
Synthesis and Characterization Various methods for synthesizing this compound have been documented, emphasizing high stereoselectivity in producing active pharmaceutical ingredients .
Pharmacological Studies Compounds similar to this compound have demonstrated spasmolytic effects and analgesic properties in animal models .
Neurotransmitter Modulation Interaction studies indicate that this compound may modulate neurotransmitter release, particularly in serotonergic pathways.

Case Study 1: Pain Management

In a clinical setting, a derivative of this compound was tested for its efficacy as an analgesic. Patients reported significant pain relief comparable to traditional opioids but with reduced side effects such as nausea and vomiting. This suggests a promising avenue for developing new pain management therapies.

Case Study 2: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems in vitro. The results indicated an increase in serotonin levels, suggesting potential applications in treating mood disorders or anxiety-related conditions.

Q & A

Q. Discrepancies in reported enzyme inhibition constants (Ki) for monoamine transporters: How to resolve methodological variability?

  • Methodological Answer : Standardize assay conditions (buffer pH, temperature) across labs. Use reference compounds (e.g., imipramine for SERT) to calibrate binding assays. Meta-analysis of published Ki values with Bayesian modeling accounts for inter-study variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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